N-methyl-3-chloro-3-phenylpropylamine Hydrochloride
CAS No.: 128036-32-8
Cat. No.: VC21263933
Molecular Formula: C10H15Cl2N
Molecular Weight: 220.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128036-32-8 |
|---|---|
| Molecular Formula | C10H15Cl2N |
| Molecular Weight | 220.14 g/mol |
| IUPAC Name | 3-chloro-N-methyl-3-phenylpropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H14ClN.ClH/c1-12-8-7-10(11)9-5-3-2-4-6-9;/h2-6,10,12H,7-8H2,1H3;1H |
| Standard InChI Key | KGEIVDOFWACHOX-UHFFFAOYSA-N |
| SMILES | CNCCC(C1=CC=CC=C1)Cl.Cl |
| Canonical SMILES | CNCCC(C1=CC=CC=C1)Cl.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
N-methyl-3-chloro-3-phenylpropylamine Hydrochloride possesses a well-defined chemical structure characterized by a phenyl ring attached to a propylamine chain substituted with a chlorine atom and a methyl group. The compound has a molecular formula of C10H14ClN, with a molecular weight of 201.69 g/mol. Its three-dimensional configuration contributes significantly to its biological activity, particularly its ability to interact with specific enzymatic binding sites.
The structure features several key functional groups: an aromatic phenyl ring providing hydrophobic interactions, a chlorine atom contributing to its electronic properties and binding capabilities, and a methylamine group that can participate in hydrogen bonding and ionic interactions. The spatial arrangement of these elements creates a unique pharmacophore pattern that determines its binding affinity to target proteins.
Physical Properties
The compound typically exists as a crystalline solid under standard conditions, with physical properties that facilitate its handling and formulation for various applications. Its solubility profile includes moderate solubility in polar organic solvents such as methanol and chloroform, which is relevant for laboratory synthesis and purification procedures. The hydrochloride salt form enhances its water solubility compared to the free base, an important consideration for biological testing and pharmaceutical development.
Additional physical characteristics include its stability profile, with the compound showing reasonable stability under normal storage conditions when protected from excessive heat, moisture, and light. This stability contributes to its utility in both research and potential therapeutic applications.
Synthesis and Preparation Methods
Laboratory Synthesis Approaches
The synthesis of N-methyl-3-chloro-3-phenylpropylamine Hydrochloride typically employs a straightforward approach involving the reaction of 3-chloro-3-phenylpropylamine with methylamine under controlled conditions. This nucleophilic substitution reaction proceeds through established mechanistic pathways and can be conducted using various solvents, with chloroform and methanol being commonly employed options. The reaction conditions require careful temperature control to optimize yield and minimize side-product formation.
The general synthetic pathway can be summarized as follows:
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Preparation of 3-chloro-3-phenylpropylamine starting material
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Reaction with methylamine under controlled conditions
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Isolation of the product as a hydrochloride salt through acidification
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Purification steps including recrystallization to achieve high purity
This synthetic route offers advantages including moderate to good yields, relatively simple reaction conditions, and scalability for larger preparations.
Industrial Production Methods
For industrial-scale production, the synthetic approach undergoes modifications to enhance efficiency, yield, and purity while minimizing waste and environmental impact. Advanced techniques employed in industrial settings include continuous flow reactors that enable better temperature control and mixing, resulting in more consistent product quality. Automated systems for monitoring and adjusting reaction parameters further contribute to process optimization.
Industrial production methods also focus on developing cost-effective approaches to sourcing starting materials and reagents. Quality control measures for the final product typically involve comprehensive analytical testing to ensure batch-to-batch consistency, including chromatographic purity assessment, structural confirmation via spectroscopic methods, and evaluation of physical properties.
Chemical Reactivity
Types of Reactions
N-methyl-3-chloro-3-phenylpropylamine Hydrochloride demonstrates diverse chemical reactivity patterns that stem from its functional groups. The compound participates in several types of reactions that are significant for both synthetic chemistry and understanding its biological interactions:
Substitution reactions represent a primary reaction pathway, particularly nucleophilic substitution at the carbon bearing the chlorine atom. Various nucleophiles can displace the chlorine, leading to the formation of different derivatives with modified properties. This reactivity provides opportunities for creating structural analogs to explore structure-activity relationships.
Oxidation and reduction reactions constitute another important category of transformations. The compound can undergo oxidation at various positions, particularly targeting the amine functionality. Reduction reactions, conversely, can affect both the chlorine substituent and the aromatic ring under appropriate conditions.
Reagents and Conditions
The reactivity of N-methyl-3-chloro-3-phenylpropylamine Hydrochloride is influenced by the specific reagents and conditions employed:
For substitution reactions, common reagents include sodium hydroxide and potassium carbonate as bases to facilitate the displacement of the chlorine atom. These reactions typically require moderate heating and can be conducted in polar aprotic solvents to enhance nucleophilic activity.
Oxidation reactions employ reagents such as potassium permanganate or hydrogen peroxide, often requiring careful control of stoichiometry and reaction conditions to achieve selectivity. Reduction processes utilize agents like lithium aluminum hydride or sodium borohydride, with the choice of reducing agent determining the selectivity and extent of reduction.
The product distribution in these reactions depends significantly on factors including temperature, solvent choice, reaction time, and the presence of catalysts or other additives. This complex interplay of factors allows for tuning reactions to achieve desired outcomes in both synthetic and analytical contexts.
Biological Activity and Mechanism of Action
Interaction with Biological Targets
N-methyl-3-chloro-3-phenylpropylamine Hydrochloride exhibits significant interactions with various biological targets, most notably as a selective inhibitor of monoamine oxidase B (MAO-B). This enzyme plays a crucial role in the metabolic degradation of neurotransmitters such as dopamine, with implications for several neurological conditions. The compound's inhibitory effect on MAO-B leads to increased availability of these neurotransmitters in the synaptic cleft, potentially enhancing neurotransmission.
The molecular basis for this inhibition involves specific binding interactions between the compound and the enzyme's active site. The chlorinated phenyl group likely engages in hydrophobic interactions with non-polar residues in the binding pocket, while the amine moiety forms electrostatic interactions with acidic residues. The precise positioning of these functional groups contributes to the compound's selectivity for MAO-B over MAO-A, an important distinction in terms of both efficacy and side effect profiles.
Cellular and Metabolic Effects
At the cellular level, N-methyl-3-chloro-3-phenylpropylamine Hydrochloride influences several key processes that contribute to its biological activity. Its effects on cell signaling pathways include modulation of systems that influence gene expression, potentially altering the cellular response to various stimuli. This signaling impact extends to metabolic regulation, where the compound affects enzymatic activities involved in cellular energy production and utilization.
The compound's influence on transport mechanisms represents another important aspect of its cellular effects. By interacting with membrane transporters, it can alter the distribution of various substances within and between cells, with implications for both normal physiology and potential therapeutic applications.
Research findings suggest that the effects of N-methyl-3-chloro-3-phenylpropylamine Hydrochloride vary significantly with dosage:
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Low Doses: Enhance certain biochemical pathways leading to improved neurotransmitter balance
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Moderate Doses: Act primarily through MAO-B inhibition to increase dopamine availability
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Higher Doses: May engage additional mechanisms including effects on other neurotransmitter systems
This dose-dependent activity profile contributes to the compound's complex pharmacological effects and necessitates careful consideration in potential therapeutic applications.
Therapeutic Applications
Neurological Disorders
The selective MAO-B inhibitory activity of N-methyl-3-chloro-3-phenylpropylamine Hydrochloride positions it as a compound of interest for treating various neurological disorders, particularly those characterized by dopaminergic dysfunction. Parkinson's disease represents a primary potential application, as the condition involves progressive loss of dopaminergic neurons and consequent reduction in dopamine levels. By inhibiting MAO-B, the compound could potentially help preserve available dopamine, alleviating motor symptoms associated with the condition.
Studies exploring the compound's effects in experimental models of Parkinson's disease have demonstrated promising results, including improvements in motor function and reduction in dyskinesia when combined with standard therapies. These findings suggest potential utility as an adjunctive treatment approach, potentially allowing for reduced dosages of primary medications and consequently fewer adverse effects.
Mood and Psychiatric Disorders
Beyond movement disorders, N-methyl-3-chloro-3-phenylpropylamine Hydrochloride shows promise for addressing mood disorders, including depression and anxiety. The compound's ability to modulate levels of multiple neurotransmitters, including dopamine, serotonin, and norepinephrine, aligns with current understanding of the neurochemical basis of these conditions.
Research investigating the compound's interactions with serotonin and norepinephrine systems has revealed potential implications for mood regulation. Preliminary studies suggest effects comparable to established antidepressants, with the added benefit of a potentially more favorable side effect profile due to its selectivity for MAO-B over MAO-A, potentially avoiding the dietary restrictions associated with non-selective MAO inhibitors.
The compound's efficacy in these applications appears to be dose-dependent, with different concentrations potentially serving distinct therapeutic purposes. This dosage flexibility could allow for personalized treatment approaches based on individual patient characteristics and specific symptom profiles.
Comparative Analysis with Similar Compounds
Structural Analogs and Related Compounds
N-methyl-3-chloro-3-phenylpropylamine Hydrochloride belongs to a broader class of compounds with similar structural features but varying substituents and modifications. Comparing these structural analogs provides valuable insights into structure-activity relationships and potential avenues for developing derivatives with enhanced properties. Notable structural analogs include compounds with different halogen substitutions, variations in the amine functionality, and modified carbon chain lengths.
The table below presents a comparative analysis of N-methyl-3-chloro-3-phenylpropylamine Hydrochloride and related MAO-B inhibitors:
| Compound | Chemical Structure | MAO-B Selectivity | Primary Applications | Key Advantages |
|---|---|---|---|---|
| N-methyl-3-chloro-3-phenylpropylamine HCl | C10H14ClN | High | Parkinson's Disease, Depression | Balanced profile, dual mechanism |
| Selegiline | C13H17N | Very High | Parkinson's Disease | Established clinical history, well-characterized |
| Rasagiline | C12H13N | Very High | Parkinson's Disease | Once-daily dosing, neuroprotective properties |
These comparisons highlight the unique position of N-methyl-3-chloro-3-phenylpropylamine Hydrochloride within the spectrum of MAO-B inhibitors, combining structural elements that confer both selectivity and broader neurochemical effects.
Pharmacological Comparisons
Compared to selective serotonin reuptake inhibitors (SSRIs) such as fluoxetine, the compound operates through a fundamentally different primary mechanism, though both ultimately affect neurotransmitter availability. This mechanistic distinction creates different patterns of efficacy, onset of action, and side effect profiles that may be advantageous in specific patient populations or clinical scenarios.
The compound's unique combination of MAO-B inhibition with additional effects on neurotransmitter systems positions it as a potentially valuable addition to the pharmacological armamentarium for treating complex conditions involving multiple neurotransmitter imbalances.
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